Home > Products > Screening Compounds P115706 > Ipratropium bromide hydrate
Ipratropium bromide hydrate -

Ipratropium bromide hydrate

Catalog Number: EVT-8949872
CAS Number:
Molecular Formula: C20H32BrNO4
Molecular Weight: 430.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ipratropium bromide hydrate is the monohydrate form of ipratropium bromide. An anticholinergic drug, ipratropium bromide blocks the muscarinic cholinergic receptors in the smooth muscles of the bronchi in the lungs. This opens the bronchi, so providing relief in chronic obstructive pulmonary disease and acute asthma. It has a role as a muscarinic antagonist and a bronchodilator agent. It contains an ipratropium bromide.
A muscarinic antagonist structurally related to ATROPINE but often considered safer and more effective for inhalation use. It is used for various bronchial disorders, in rhinitis, and as an antiarrhythmic.
Overview

Ipratropium bromide hydrate is a quaternary ammonium derivative of atropine, recognized primarily for its role as an anticholinergic agent. This compound is utilized in the treatment of respiratory conditions such as chronic obstructive pulmonary disease and asthma. It works by inhibiting the action of acetylcholine on muscarinic receptors in the airways, leading to bronchodilation. The compound is typically administered via inhalation, which allows for localized effects with minimal systemic absorption .

Source

Ipratropium bromide hydrate was developed by Boehringer Ingelheim and received its first approval from the U.S. Food and Drug Administration in 1986 as a monotherapy. A combination product with albuterol was approved later in 1996 . The compound is classified under respiratory drugs and is available in various formulations, including nebulized solutions and metered-dose inhalers .

Classification
  • Chemical Name: Ipratropium bromide monohydrate
  • CAS Number: 66985-17-9
  • Molecular Formula: C20_{20}H32_{32}BrNO4_{4}
  • Molecular Weight: 430.38 g/mol
  • IUPAC Name: (1R,3R,5S)-3-[(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium hydrate bromide .
Synthesis Analysis

The synthesis of ipratropium bromide involves several key steps:

  1. Acyl Chlorination: The process begins with the acyl chlorination of 2-phenyl-3-acetoxy propionic acid using oxalyl chloride in an organic solvent.
  2. Reaction with Isopropyl Tropine Mesylate: After the initial reaction, isopropyl tropine mesylate is added, and the mixture is reacted at controlled temperatures (20-30 °C) for several hours, followed by a temperature increase to 40-45 °C for further reaction.
  3. Hydrolysis and Extraction: The organic solvent is evaporated, and an inorganic acid is added for hydrolysis to obtain a hydrolysate. This hydrolysate undergoes extraction with dichloromethane to isolate the desired product.
  4. Final Reaction with Methyl Bromide: The organic phase containing the hydrolysate is reacted with methyl bromide under vacuum conditions to yield ipratropium bromide with high purity and yield exceeding 75% .
Molecular Structure Analysis

Ipratropium bromide hydrate has a complex structure characterized by:

  • Quaternary Ammonium Group: This feature contributes to its anticholinergic properties.
  • Tropine Moiety: Essential for binding to muscarinic receptors.
  • Aromatic Rings: These enhance receptor binding affinity.

Structural Data

The molecular structure can be represented by the following details:

  • SMILES Notation: O.[Br-].[H][C@]12CCC@(CC@@HOC(=O)C(CO)C1=CC=CC=C1)[N+]2(C)C(C)C
  • InChI Key: KEWHKYJURDBRMN-XSAPEOHZSA-M
  • Polar Surface Area: 46.53 Ų
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2 .
Chemical Reactions Analysis

Ipratropium bromide can undergo various chemical reactions, primarily involving its quaternary ammonium structure:

  1. Hydrolysis: It is stable in neutral and acidic conditions but can be rapidly hydrolyzed in alkaline environments.
  2. Reactions with Acids/Bases: As a quaternary ammonium compound, it can react with acids or bases leading to changes in solubility and stability.

Technical Details

The stability profile indicates that ipratropium bromide maintains integrity under physiological pH but requires careful handling under alkaline conditions to prevent degradation .

Mechanism of Action

Ipratropium bromide functions as a muscarinic antagonist:

  1. Blocking Acetylcholine Action: It competes with acetylcholine at parasympathetic sites on bronchial smooth muscle.
  2. Bronchodilation Process: By inhibiting acetylcholine's action, it promotes relaxation of airway smooth muscles, facilitating improved airflow.

Data on Mechanism

The onset of action occurs within approximately 20 minutes, peaking around 60 minutes post-administration . This delayed onset distinguishes it from other rapid bronchodilators.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or almost white crystalline powder.
  • Solubility: Freely soluble in water and lower alcohols; relatively insoluble in non-polar solvents.

Chemical Properties

  • Stability: Stable in neutral and acidic solutions; sensitive to alkaline conditions.
  • Melting Point: Specific melting point data may vary but generally falls within a defined range suitable for pharmaceutical applications.

Relevant Data

The compound's water solubility is approximately 0.000595 mg/mL, indicating low solubility which influences its pharmacokinetics .

Applications

Ipratropium bromide hydrate is primarily used in:

  1. Respiratory Therapy: It serves as a bronchodilator for patients suffering from chronic obstructive pulmonary disease and asthma.
  2. Research Applications: Its anticholinergic properties are studied in various experimental models to understand peripheral muscarinic receptor inhibition.

The compound's unique properties make it an essential tool in both clinical settings and scientific research aimed at respiratory health .

Synthesis and Structural Optimization

Historical Development of Quaternary Ammonium Anticholinergic Derivatives

The evolution of quaternary ammonium anticholinergics traces back to ancient therapeutic practices. Egyptian medical texts (Ebers Papyrus, ~1554 BC) documented inhaling vapors from heated Hyoscyamus niger (black henbane), whose tropane alkaloids provided bronchodilation through anticholinergic effects [3]. Similarly, Ayurvedic medicine in India (~600 BC) utilized Datura stramonium smoke for asthma relief, leveraging its atropine-like components [3]. Modern development commenced in the 1960s with efforts to derivatize atropine into safer analogs. The critical breakthrough came with quaternization—adding a positively charged nitrogen atom. This modification yielded compounds like ipratropium bromide, which exhibited reduced central nervous system (CNS) penetration due to poor blood-brain barrier permeability, minimizing side effects while retaining potent bronchodilation [4] [7]. Ipratropium (patented 1966, approved 1974) emerged as a leading therapeutic agent, combining atropine’s efficacy with enhanced safety [1] [4].

Table 1: Key Anticholinergic Agents in Historical Context

EraAgent/SourceStructural FeatureTherapeutic Limitation
Ancient EgyptHyoscyamus nigerTropane alkaloidsUncontrolled dosing, toxicity
19th CenturyAtropineTertiary amineCNS side effects, poor selectivity
1960sIpratropium bromideQuaternary ammoniumLimited oral bioavailability

Synthetic Pathways for Ipratropium Bromide Monohydrate

Ipratropium bromide monohydrate (C₂₀H₃₀BrNO₃·H₂O) is synthesized via a two-step sequence from tropane alkaloid precursors:

  • Esterification: Nortropine (8-isopropylnortropanol) reacts with 3-hydroxy-2-phenylpropionic acid under acid catalysis (e.g., sulfuric acid). Solvent selection is critical here, with dichloromethane or toluene employed to control reaction exothermicity and minimize hydrolytic side products [6].
  • Quaternization: The ester intermediate undergoes alkylation with isopropyl bromide. This step demands anhydrous conditions in aprotic solvents (e.g., acetone or acetonitrile) to prevent oxidation byproducts. The reaction is typically conducted at 40–60°C for 12–24 hours, followed by bromide salt precipitation [6] [7].

Key impurities include:

  • Desisopropyl impurity: From incomplete quaternization.
  • Degradation esters: Formed via ester hydrolysis under acidic/basic conditions [6].Modern routes employ stereoselective catalysis to preserve the (1R,3r,5S)-tropane configuration, essential for optimal muscarinic receptor affinity (IC₅₀: M3 receptor = 1.7 nM) [7].

Crystallization Techniques and Polymorphic Control

Ipratropium bromide monohydrate crystallization presents challenges due to its hygroscopicity and propensity for solvate formation. Industrial processes utilize antisolvent crystallization:

  • The crude ipratropium bromide is dissolved in ethanol/water (70:30 v/v) at 50°C.
  • Water (antisolvent) is added incrementally to induce supersaturation. Seeding with monohydrate crystals ensures polymorphic uniformity [6].

Table 2: Solvent Systems for Polymorph Control

Solvent MixtureCrystal FormWater ContentStability
Ethanol/Water (70:30)Monohydrate4.2%High (non-hygroscopic)
Acetone/Water (85:15)Anhydrous≤0.1%Moderate
MethanolSolvateVariableLow

The monohydrate form exhibits superior stability over anhydrous or solvated forms, as water molecules stabilize the crystal lattice via hydrogen bonding with the carbonyl group [6]. Strict control of cooling rates (0.5°C/min) and agitation prevents agglomeration and ensures particle sizes suitable for inhalation aerosols (1–5 µm) [9].

Industrial-Scale Production Challenges and Innovations

Scaling ipratropium bromide production involves addressing three key challenges:

  • Purification Efficiency: Residual isopropyl bromide and tropane intermediates necessitate repeated recrystallization. Continuous countercurrent chromatography has replaced batch processing, reducing solvent use by 40% while achieving ≥99.9% purity [6] [10].
  • Particle Engineering: Aerodynamic particle size distribution (APSD) directly impacts pulmonary deposition. Micronization via jet milling achieves the target fine particle fraction (FPF < 5 µm), but risks amorphous domain formation. Spray drying with leucine excipients now yields respirable particles with enhanced crystallinity and stability [9].
  • Hydration Control: Monohydrate consistency is vital for bioavailability. Fluidized bed drying with near-infrared (NIR) feedback control maintains water content at 4.0–4.5% (w/w), preventing dehydration or overhydration during packaging [10].

Table 3: Industrial Production Innovations

ChallengeTraditional ApproachInnovationOutcome
Impurity RemovalBatch recrystallizationContinuous chromatography99.9% purity; 40% less solvent
Particle Size ControlJet millingLeucine-assisted spray dryingFPF > 80%; stable crystalline form
Moisture ManagementTray dryingFluidized bed + NIR monitoringConsistent monohydrate (4.2% H₂O)

Process analytical technology (PAT) underpins modern lines, with in-line Raman spectroscopy monitoring quaternization efficiency and crystal form in real-time. These innovations align with Quality by Design (QbD) frameworks, ensuring robust manufacturing amidst global demand surges (1M+ U.S. prescriptions in 2022) [1] [10].

Properties

Product Name

Ipratropium bromide hydrate

IUPAC Name

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide;hydrate

Molecular Formula

C20H32BrNO4

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16-,17+,18?,19?,21?;;

InChI Key

KEWHKYJURDBRMN-XFQAGIBXSA-M

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.